![molecular formula C5H3N5 B13119935 Pyrimido[4,5-d][1,2,3]triazine CAS No. 6133-64-8](/img/structure/B13119935.png)
Pyrimido[4,5-d][1,2,3]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-d][1,2,3]triazine typically involves the condensation of suitable precursors such as aminopyrimidines with nitriles or other nitrogen-containing reagents. One common method involves the reaction of 4-aminopyrimidine with cyanogen bromide under basic conditions to form the triazine ring .
Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimido[4,5-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyrimido[4,5-d][1,2,3]triazine derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the development of new therapeutic agents .
Medicine: this compound derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic activity against various cancer cell lines and are being investigated for their mechanisms of action and therapeutic potential .
Industry: In the industrial sector, this compound derivatives are used in the development of agrochemicals, including herbicides and fungicides. Their ability to interact with biological targets makes them valuable in agricultural applications .
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-d][1,2,3]triazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
Pyrimido[5,4-d][1,2,3]triazine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: A compound with a fused thiophene and pyrimidine ring system, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, used as a scaffold for kinase inhibitors.
Uniqueness: Pyrimido[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Propiedades
Número CAS |
6133-64-8 |
|---|---|
Fórmula molecular |
C5H3N5 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
pyrimido[4,5-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H |
Clave InChI |
LLYAVTKYMSBOTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN=NC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



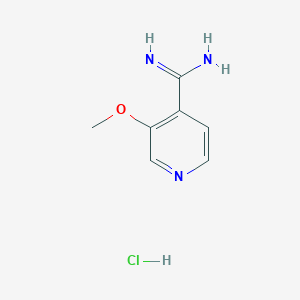
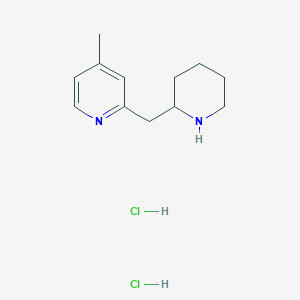
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)

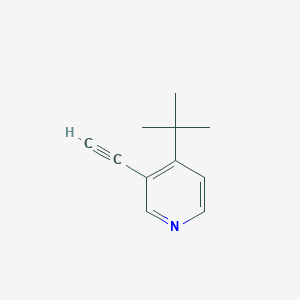
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)

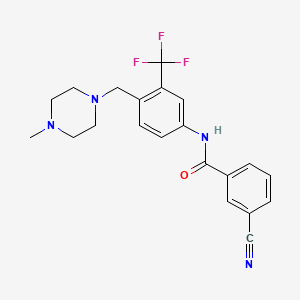

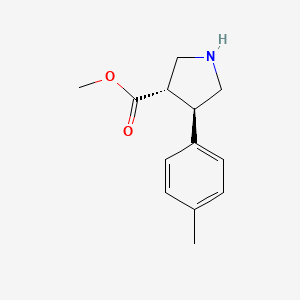
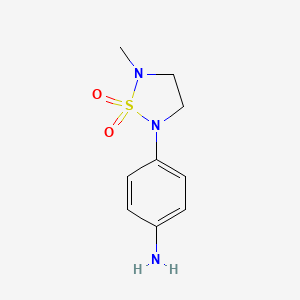
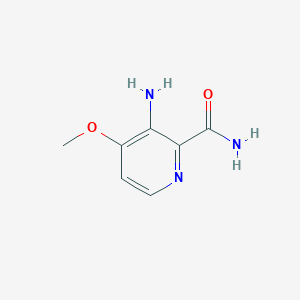
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
